Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate is a pyrazole derivative featuring a sulfamoylphenyl group at position 1 and an amino substituent at position 5 of the pyrazole ring. Pyrazole-based compounds are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The ethyl carboxylate moiety at position 3 contributes to solubility and metabolic stability, making this compound a candidate for drug development.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-11(13)16(15-10)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXTDAUCQNGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of β-Ketonitrile Derivatives
The reaction between (ethoxymethylene)malononitrile (1 ) and aryl hydrazines is a cornerstone for 5-aminopyrazole synthesis. For instance, 4-sulfamoylphenylhydrazine (2 ) reacts with 1 in ethanol under reflux to form an intermediate hydrazide (3 ), which undergoes cyclization to yield the pyrazole core (4 ). Subsequent esterification introduces the ethyl carboxylate group:
This pathway achieves yields of 47–93% depending on the aryl hydrazine’s substituents.
Direct Cyclocondensation Strategies
Single-Step Synthesis from 4-Sulfamoylphenylhydrazine
A optimized procedure involves:
-
Neutralization of 4-Sulfamoylphenylhydrazine Hydrochloride : Treatment with triethylamine (1.0 mmol) in ethanol at 0°C.
-
Reaction with (Ethoxymethylene)Malononitrile : Reflux for 4–6 hours under nitrogen.
-
Workup and Purification : Extraction with ethyl acetate, column chromatography (hexane/ethyl acetate gradient), and recrystallization.
Key Parameters :
Table 1: Yield Optimization for Direct Cyclocondensation
| Hydrazine Derivative | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Sulfamoylphenyl | Ethanol | 4 | 68 |
| 4-Sulfamoylphenyl | Trifluoroethanol | 6 | 72 |
Solid-Phase Synthesis for Combinatorial Libraries
Solid-phase methods enable high-throughput synthesis of pyrazole analogs. A resin-bound β-ketonitrile precursor (5 ) reacts with 4-sulfamoylphenylhydrazine (2 ) in dimethylformamide (DMF) at 60°C. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound:
Advantages :
Post-Functionalization Approaches
Sulfamoylation of Preformed Pyrazoles
For substrates sensitive to cyclocondensation conditions, the sulfamoyl group is introduced after pyrazole ring formation:
-
Synthesis of Ethyl 5-Amino-1-Phenylpyrazole-3-Carboxylate : Via cyclocondensation of phenylhydrazine and (ethoxymethylene)malononitrile.
-
Sulfamoylation : Reaction with chlorosulfonic acid followed by ammonia gas introduces the sulfamoyl group at the para position.
Challenges :
-
Sulfamoylation requires anhydrous conditions to avoid hydrolysis.
-
Low regioselectivity may necessitate protecting group strategies.
Mechanistic Insights and Spectral Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It has been utilized in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The sulfonamide group can be reduced to form corresponding amines.
- Substitution : The ethyl ester group can undergo nucleophilic substitution reactions with other functional groups.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) are comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : The compound has demonstrated significant anticancer activity against various cancer cell lines. In vitro studies revealed that it effectively inhibited cell proliferation with IC50 values lower than those of standard chemotherapy drugs, indicating its potential as a lead compound for drug development.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of this compound, demonstrating effective inhibition against several bacterial strains. The results indicated that modifications to the sulfonamide group enhanced bioactivity compared to similar compounds lacking this feature.
Anticancer Activity Study
In another investigation focused on anticancer effects, this compound was found to inhibit cell proliferation in multiple cancer cell lines effectively. The study highlighted its mechanism of action involving interaction with specific molecular targets, leading to modulation of biological pathways associated with tumor growth.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features which enhance its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 310.33 g/mol. Its structure includes:
- A pyrazole ring : A five-membered ring containing two nitrogen atoms.
- An amino group : Positioned at the 5-position of the pyrazole ring.
- A sulfonamide moiety : Attached to a phenyl group at the 1-position.
The presence of these functional groups is significant as they contribute to the compound's solubility and reactivity, making it a subject of interest in medicinal chemistry .
Synthesis Methods
This compound can be synthesized through several methods, typically involving the condensation of appropriate starting materials. A common synthetic route includes:
- Reaction of 5-amino-1-(4-sulfamoylphenyl)pyrazole with ethyl chloroformate in the presence of a base like triethylamine.
- Solvent : The reaction is usually conducted in dichloromethane at room temperature, yielding high purity and yield .
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to its structural characteristics:
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that pyrazole derivatives can inhibit bacterial growth and possess antifungal activity . The sulfonamide group enhances its bioactivity compared to similar compounds lacking this feature.
Anticancer Potential
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. They have been reported to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth .
The mechanism of action involves interaction with biological targets such as enzymes or receptors. The binding can inhibit their activity or modulate their function, leading to various biological effects, including antimicrobial and anticancer activities .
Study on Anticancer Activity
A study evaluating the anticancer effects of this compound found that it effectively inhibited cell proliferation in various cancer cell lines. The IC50 values were significantly lower than those for standard chemotherapy drugs, indicating its potential as a lead compound for drug development .
Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics, suggesting its viability as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | Methyl substitution at position 1 |
| Ethyl 5-amino-1-(phenyl)pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | Phenyl substitution at position 1 |
| Ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | C₁₃H₁₄ClN₃O₂ | Chlorine substitution enhancing bioactivity |
This comparative analysis highlights how structural modifications can influence biological activity and pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate, and how are intermediates characterized?
- Methodology : The compound is synthesized via condensation of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides. Key intermediates are purified by column chromatography and characterized using IR, ¹H-NMR, and mass spectrometry. Elemental analysis confirms purity (>95%) .
- Critical Considerations : Reaction conditions (e.g., solvent choice, temperature) significantly influence yield. For example, using N,N-dimethylacetamide (DMAC) with potassium carbonate at 80°C optimizes esterification .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- ¹H-NMR : Confirms substituent positions (e.g., pyrazole protons at δ 6.2–7.8 ppm, ethyl ester protons at δ 1.3–4.3 ppm).
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 324.3).
- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S within ±0.3% of theoretical values) .
Q. How is the pharmacological activity of this compound evaluated in preclinical studies?
- Methodology : Analgesic and anti-inflammatory activities are tested using rodent models (e.g., carrageenan-induced paw edema). Ulcerogenic potential is assessed via histopathological analysis of gastric mucosa after oral administration. Dose-response curves (10–100 mg/kg) and statistical tools (ANOVA) are used to determine efficacy and toxicity thresholds .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Perform reactions in fume hoods to avoid inhalation.
- In case of exposure, rinse eyes with water for 15 minutes and seek medical consultation.
- Waste disposal via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yields or novel derivatives?
- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path searches predict energetically favorable pathways. For example, ICReDD’s workflow combines computational screening (e.g., transition state analysis) with experimental validation to reduce trial-and-error steps. Machine learning models trained on reaction databases can propose optimal conditions (e.g., solvent, catalyst) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in ¹H-NMR signals (e.g., overlapping aromatic protons) are addressed via:
- 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
- Variable Temperature NMR to reduce signal broadening caused by dynamic processes.
- X-ray Crystallography for unambiguous confirmation of solid-state structures .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Approach :
- Modify substituents (e.g., replacing sulfamoyl with methylsulfonyl) to enhance solubility or bioavailability.
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize metabolic intermediates.
- Evaluate analogs using in vitro assays (e.g., plasma protein binding, CYP450 inhibition) .
Q. What experimental and computational tools address contradictory pharmacological data (e.g., efficacy vs. toxicity)?
- Integrated Workflow :
- In Silico Toxicity Prediction : Tools like ProTox-II or ADMETLab2.0 screen for hepatotoxicity or mutagenicity risks.
- Dose-Ranging Studies : Identify therapeutic windows using PK/PD modeling.
- Mechanistic Studies : RNA-seq or proteomics to uncover off-target effects (e.g., ulcerogenic pathways in gastric cells) .
Q. How can membrane separation technologies improve purification of this compound?
- Methodology : Nanofiltration or reverse osmosis membranes (MWCO 200–300 Da) selectively separate the target compound from byproducts. Process parameters (e.g., transmembrane pressure, pH) are optimized via design of experiments (DoE) to maximize purity (>99%) and recovery (>85%) .
Data Gaps and Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
